2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide
Description
This compound is a benzimidazole derivative characterized by a central benzimidazole core substituted at position 1 with a (4-methylphenyl)methyl group and at position 2 with an ethyl chain terminating in a 2-methylpropanamide moiety.
Properties
IUPAC Name |
2-methyl-N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-15(2)21(25)22-13-12-20-23-18-6-4-5-7-19(18)24(20)14-17-10-8-16(3)9-11-17/h4-11,15H,12-14H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBDSVLGZZHWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the alkylated benzimidazole with 2-methylpropanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in the compound’s therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous benzimidazole derivatives, focusing on structural variations, physicochemical properties, and reported biological activities.
Table 1: Structural and Functional Comparison
Key Observations
The propanamide moiety is a common feature in antimicrobial agents (e.g., ), suggesting the target compound may share similar mechanisms, such as enzyme inhibition via hydrogen bonding.
Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., nitro in ) often exhibit enhanced antimicrobial activity but may suffer from metabolic instability. Dimethylaminoethyl substituents () introduce basicity, improving solubility and interaction with bacterial membranes.
Structural Analogies to Pharmaceuticals :
- The piperidine-based analog () shares the 2-methylpropanamide group but targets opioid receptors, highlighting how core structure dictates target specificity.
- The N,N-diethyl substitution in mirrors antihistamine drugs like Astemizole, emphasizing the role of tertiary amines in receptor binding.
Physicochemical and Pharmacokinetic Insights
Table 2: Predicted Properties
Pharmacokinetic Considerations :
- The target compound’s high LogP suggests strong tissue penetration but may require formulation enhancements for oral bioavailability.
- The N,N-diethyl-5-nitro analog () has higher molecular weight and lipophilicity, likely leading to prolonged half-life but increased risk of off-target effects.
Biological Activity
2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide is a synthetic compound belonging to the benzimidazole class, which is renowned for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name is 2-methyl-N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]propanamide. Its molecular formula is , and it features a benzimidazole core substituted with a 4-methylphenyl group and a propanamide moiety.
| Property | Value |
|---|---|
| Molecular Weight | 337.45 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Biological Activity Overview
The biological activity of 2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide has been investigated primarily for its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating notable efficacy.
- Bacterial Strains Tested:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
The Minimum Inhibitory Concentration (MIC) values for these strains ranged from 4.69 to 22.9 µM , indicating moderate to strong antibacterial activity .
Anticancer Activity
The compound has also been evaluated for its anticancer potential against several cancer cell lines, including:
- MCF7 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
In vitro studies have reported IC50 values ranging from 12.50 to 42.30 µM , suggesting that the compound can inhibit cancer cell proliferation effectively .
The mechanism through which 2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition: The benzimidazole core is known to bind to various enzymes, disrupting their activity.
- DNA Interaction: The compound may interfere with DNA replication processes, leading to apoptosis in cancer cells.
- Receptor Modulation: It can modulate receptor activities involved in inflammatory responses, contributing to its anti-inflammatory effects.
Comparative Studies
Comparative studies with other benzimidazole derivatives highlight the unique properties of this compound:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Benzimidazole | 20 | General Antimicrobial |
| 4-Methylbenzimidazole | 25 | Anticancer |
| 2-Methyl-N-(4-chlorobenzyl)benzimidazole | 15 | Antifungal |
These comparisons underscore the enhanced potency of 2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide relative to simpler derivatives .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
-
Study on MCF7 Cell Line: A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 12.50 µM .
"The results indicate that the compound induces apoptosis in MCF7 cells through a caspase-dependent pathway."
- Antimicrobial Efficacy: Another study highlighted its effectiveness against Staphylococcus aureus, showing an MIC value of 5.64 µM , which suggests it could be developed as a potential treatment for resistant bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
